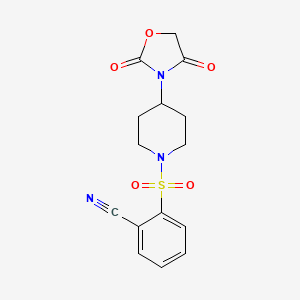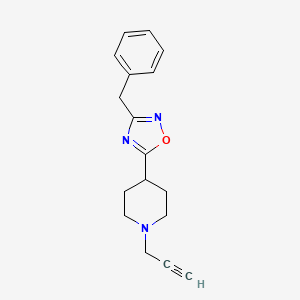
6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(trifluoromethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrimidine and pyran rings would likely contribute to the rigidity of the molecule, while the various substituents would add complexity to the structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the ester group could be hydrolyzed to form a carboxylic acid and an alcohol. The thioether group could be oxidized to form a sulfoxide or a sulfone .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the polarity of the functional groups, and the presence of any chiral centers could all affect properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
Synthesis of Novel Heterocyclic Compounds
Research on similar compounds has led to the development of various heterocyclic derivatives with potential therapeutic applications. For instance, the synthesis of pyrido[2′,3′:3,4]pyrazolo[1,5‐a]pyrimidine, pyrido[2′,3′:3,4]pyrazolo[5,1‐c][1,2,4]triazine, and pyrazolyl oxadiazolylthieno[2,3‐b]pyridine derivatives showcases the versatility of these frameworks in generating compounds with significant pharmacological potential (N. M. Rateb, 2014). Similarly, the transformation of 2-methyl-4-oxo-4H-1-benzopyrans into various derivatives underlines the structural adaptability of these compounds in synthesizing novel heterocycles (S. S. Ibrahim, H. M. El-Shaaer, A. Hassan, 2002).
Potential Anticancer Agents
The exploration of tricyclic heterocyclic compounds using chromanone and thiochromanone as synthons has opened new avenues in the search for anticancer agents. The synthesis and subsequent condensation of these compounds with hydrazine, guanidine, and thiourea, resulting in the formation of pyrazole, aminopyrimidine, and thioxopyrimidine derivatives, respectively, demonstrate their potential as anticancer agents (A. G. Hammam, A. Fahmy, A. Amr, A. Mohamed, 2003).
Antimicrobial Activity
Compounds similar to the one have been synthesized and evaluated for their antibacterial activity. For example, the synthesis of novel 6-nitro-8-pyridinyl and 6-nitro-8-pyranyl coumarin derivatives and their evaluation for antibacterial activity highlighted the potential of these compounds in contributing to the development of new antimicrobial agents (Radwan S. El-Haggar et al., 2015).
Orientations Futures
Mécanisme D'action
Target of Action
It’s known that pyrimidine derivatives exhibit significant biological activity and are versatile objects for chemical modification . They are represented by a great number of medicines, such as sedative (barbiturates), antiviral (idoxuridine, tenofovir, penciclovir), antimetabolitic (raltitrexed), diuretic (triamterene) .
Mode of Action
It’s known that pyrimidine derivatives can influence oxidative processes in the organism . The introduction of a thiol group may provide additional opportunities for further functionalization .
Biochemical Pathways
Pyrimidine derivatives and their condensed analogs with an exocyclic sulfur atom at position 2 of the pyrimidine ring have been shown to possess diverse biological activities, such as antioxidant, radioprotective, analgesic, antiinflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .
Pharmacokinetics
It’s known that the introduction of a thiol group may provide additional opportunities for further functionalization and ability to influence the oxidative processes in the organism . This could potentially impact the bioavailability of the compound.
Result of Action
It’s known that pyrimidine derivatives can exhibit diverse biological activities, such as antioxidant, radioprotective, analgesic, antiinflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .
Action Environment
It’s known that the introduction of a thiol group may provide additional opportunities for further functionalization and ability to influence the oxidative processes in the organism . This could potentially be influenced by environmental factors.
Propriétés
IUPAC Name |
[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O4S/c1-11-6-7-23-18(24-11)29-10-12-8-15(25)16(9-27-12)28-17(26)13-4-2-3-5-14(13)19(20,21)22/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSFEOBAAQXSBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[5-(5-Methyl-1,2-oxazole-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2869360.png)
![7-decyl-8-[(dibenzylamino)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2869362.png)

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2869364.png)

![N-[1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]prop-2-enamide](/img/structure/B2869366.png)


![(1R,5S)-N-benzhydryl-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2869370.png)


![2-[(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2869377.png)
![1-(4-Fluorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]cyclopropane-1-carboxamide](/img/structure/B2869379.png)
![methyl 4-((1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)carbamoyl)benzoate](/img/structure/B2869380.png)